molecular formula C16H14N2O B577437 4-(2-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365272-24-7

4-(2-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No.: B577437
CAS No.: 1365272-24-7
M. Wt: 250.301
InChI Key: HNEJRBSBVCTPJB-UHFFFAOYSA-N
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Description

4-(2-Cyanophenyl)-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a 2-cyanophenyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 2-cyanobenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The reaction can be represented as follows:

2-Cyanobenzoic acid+N,N-dimethylaminecarbodiimideThis compound\text{2-Cyanobenzoic acid} + \text{N,N-dimethylamine} \xrightarrow{\text{carbodiimide}} \text{this compound} 2-Cyanobenzoic acid+N,N-dimethylaminecarbodiimide​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(2-Cyanophenyl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyanophenyl)morpholine
  • 2-(4-Cyanophenyl)-5-aryloxazoles
  • N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives

Uniqueness

4-(2-Cyanophenyl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both a nitrile and dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEJRBSBVCTPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742884
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-24-7
Record name [1,1′-Biphenyl]-4-carboxamide, 2′-cyano-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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